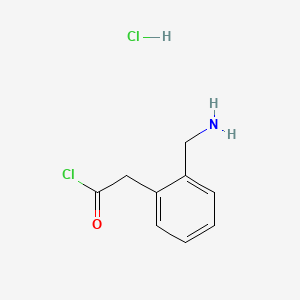

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride

Description

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride (CAS: 61807-67-8) is an organic compound featuring an acetyl chloride group attached to a phenyl ring substituted with an aminomethyl group at the ortho position. This compound is industrially relevant, with applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic workflows. The molecular formula is C₉H₁₁Cl₂NO, with a molar mass of 228.10 g/mol. Industrial-grade purity (≥99%) is typical, and it is supplied in sealed, dry packaging to prevent hydrolysis of the acetyl chloride moiety .

Properties

CAS No. |

61807-67-8 |

|---|---|

Molecular Formula |

C9H11Cl2NO |

Molecular Weight |

220.09 g/mol |

IUPAC Name |

2-[2-(aminomethyl)phenyl]acetyl chloride;hydrochloride |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-9(12)5-7-3-1-2-4-8(7)6-11;/h1-4H,5-6,11H2;1H |

InChI Key |

KKESKPNCZQEAOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)Cl)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)phenyl)acetylchloride hydrochloride typically involves the reaction of phenylacetyl chloride with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Condensation Reactions: The compound can react with other carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Amines and related compounds.

Scientific Research Applications

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)phenyl)acetylchloride hydrochloride involves its reactivity with nucleophiles and other reactive species. The aminomethyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in the combination of an acetyl chloride group and an ortho-aminomethyl substituent. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | 2-(4-(Aminomethyl)phenyl)acetic acid HCl | Methyl Ester Analogue |

|---|---|---|---|

| Molecular Weight | 228.10 g/mol | 201.65 g/mol | 223.68 g/mol |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, THF) | Water-soluble (hydrochloride salt) | Soluble in methanol, chloroform |

| Stability | Hygroscopic; decomposes upon prolonged exposure to moisture | Stable at RT in dry conditions | Stable under inert atmospheres |

| Storage | -20°C, sealed | Room temperature, desiccated | 2–8°C, inert gas |

| Purity | ≥99% (industrial grade) | ≥98% (analytical grade) | ≥95% (reagent grade) |

| Applications | Agrochemical intermediates, API synthesis | Biochemical research, peptide coupling | Organic synthesis, prodrug development |

Reactivity and Functional Utility

- Acetyl Chloride Group : The target compound’s acetyl chloride moiety is highly electrophilic, enabling nucleophilic acyl substitutions (e.g., amidation, esterification). This contrasts with the carboxylic acid (CAS 42383-05-1), which requires activation (e.g., EDC/HOBt) for similar reactions .

- Hydrochloride Salt : Enhances water solubility compared to freebase analogues (e.g., boronic acid derivative, CAS 850589-36-5) but limits compatibility with strong bases .

- Steric Effects: The ortho-aminomethyl group in the target compound introduces steric hindrance, reducing reaction rates compared to para-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.